Cas no 83708-70-7 (Dihydrosesamin)

Dihydrosesamin is a lignan compound derived from natural sources, known for its potential bioactivity and applications in pharmaceutical and nutraceutical research. It is structurally related to sesamin, exhibiting enhanced stability due to hydrogenation. Dihydrosesamin has demonstrated antioxidant, anti-inflammatory, and potential neuroprotective properties in preclinical studies. Its lipophilic nature allows for favorable membrane permeability, making it a candidate for drug delivery systems. The compound is also investigated for its role in modulating metabolic pathways, including lipid metabolism. With high purity and well-characterized synthesis, dihydrosesamin serves as a valuable reference standard in analytical chemistry and a promising scaffold for bioactive molecule development.
Dihydrosesamin structure
Dihydrosesamin structure
Product name:Dihydrosesamin
CAS No:83708-70-7
MF:C20H20O6
MW:356.369206428528
CID:1080778
PubChem ID:14409639

Dihydrosesamin Chemical and Physical Properties

Names and Identifiers

    • Dihydrosesamin
    • (2R,3S,4S)-2-(1,3-Benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-3-furanmethanol
    • (-)-Dihydrosesamin
    • [ "(-)-Dihydrosesamin" ]
    • (2R,3S,4S)-2-(1,3-Benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-3-furanmethanol (ACI)
    • 3-Furanmethanol, 2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-, [2R-(2α,3β,4β)]- (ZCI)
    • [(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol
    • CHEMBL1079706
    • 83708-70-7
    • AKOS032949033
    • AKOS040761628
    • ((2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl)methanol
    • Inchi: 1S/C20H20O6/c21-8-15-14(5-12-1-3-16-18(6-12)25-10-23-16)9-22-20(15)13-2-4-17-19(7-13)26-11-24-17/h1-4,6-7,14-15,20-21H,5,8-11H2/t14-,15-,20+/m1/s1
    • InChI Key: JOCPSXXUQJXDBI-SXGZJXTBSA-N
    • SMILES: C([C@@H]1[C@H](CC2C=CC3OCOC=3C=2)CO[C@H]1C1C=CC2OCOC=2C=1)O

Computed Properties

  • Exact Mass: 356.12600
  • Monoisotopic Mass: 356.12598835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 97-99 ºC
  • Boiling Point: 522.4±50.0 °C at 760 mmHg
  • Flash Point: 269.7±30.1 °C
  • Solubility: Insuluble (2.6E-3 g/L) (25 ºC),
  • PSA: 66.38000
  • LogP: 2.68270
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

Dihydrosesamin Security Information

Dihydrosesamin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3865-25 mg
Dihydrosesamin
83708-70-7
25mg
¥4258.00 2022-04-26
A2B Chem LLC
AH57135-5mg
Dihydrosesamin
83708-70-7 97.5%
5mg
$719.00 2024-04-19
TargetMol Chemicals
TN3865-25mg
Dihydrosesamin
83708-70-7
25mg
¥ 42000 2024-07-20
TargetMol Chemicals
TN3865-25 mg
Dihydrosesamin
83708-70-7 98%
25mg
¥ 4,258 2023-07-11

Dihydrosesamin Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diethyl tartrate ,  Titanium isopropoxide Solvents: Dichloromethane ;  20 min, -20 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  0.5 h, -20 °C
1.3 Solvents: Dichloromethane ;  4 h, -20 °C
1.4 Reagents: dl-Tartaric acid Solvents: Water ;  0.5 h, -20 °C → 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  15 min, 0 - 10 °C
2.2 Solvents: Tetrahydrofuran ;  25 min, 0 °C; 8 h, rt
2.3 Reagents: Water ;  0 °C
3.1 Reagents: Titanocene dichloride ,  Zinc Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Solvents: Tetrahydrofuran ;  0.5 h, rt; 1 h, rt
3.3 Reagents: Sulfuric acid Solvents: Water
Reference
Concise enantioselective synthesis of furan lignans (-)-dihydrosesamin and (-)-acuminatin and furofuran lignans (-)-sesamin and (-)-methyl piperitol by radical cyclization of epoxides
Banerjee, Biplab; et al, Synthesis, 2005, (17), 2913-2919

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Titanocene dichloride ,  Zinc Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  0.5 h, rt; 1 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water
Reference
Concise enantioselective synthesis of furan lignans (-)-dihydrosesamin and (-)-acuminatin and furofuran lignans (-)-sesamin and (-)-methyl piperitol by radical cyclization of epoxides
Banerjee, Biplab; et al, Synthesis, 2005, (17), 2913-2919

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  15 min, 0 - 10 °C
1.2 Solvents: Tetrahydrofuran ;  25 min, 0 °C; 8 h, rt
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Titanocene dichloride ,  Zinc Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Solvents: Tetrahydrofuran ;  0.5 h, rt; 1 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water
Reference
Concise enantioselective synthesis of furan lignans (-)-dihydrosesamin and (-)-acuminatin and furofuran lignans (-)-sesamin and (-)-methyl piperitol by radical cyclization of epoxides
Banerjee, Biplab; et al, Synthesis, 2005, (17), 2913-2919

Dihydrosesamin Raw materials

Dihydrosesamin Preparation Products

Dihydrosesamin Related Literature

Additional information on Dihydrosesamin

Dihydrosesamin: A Comprehensive Overview

Dihydrosesamin, identified by the CAS Registry Number 83708-70-7, is a compound of significant interest in various scientific and industrial applications. This compound, with its unique chemical structure, has garnered attention due to its potential in fields ranging from pharmaceuticals to advanced materials. Recent studies have shed light on its properties and functionalities, making it a subject of extensive research.

The chemical structure of Dihydrosesamin is characterized by a specific arrangement of atoms that contributes to its distinctive properties. Researchers have utilized advanced spectroscopic techniques to elucidate its molecular geometry, which plays a crucial role in determining its reactivity and stability. Understanding this structure is essential for harnessing its potential in diverse applications.

Recent advancements in synthetic chemistry have enabled the development of efficient methods for the synthesis of Dihydrosesamin. These methods not only enhance the yield but also ensure environmental sustainability, aligning with current global efforts to promote green chemistry. The synthesis process involves a series of well-defined steps, each optimized to produce high-purity compounds suitable for various uses.

In terms of applications, Dihydrosesamin has shown promise in the pharmaceutical industry. Its unique properties make it a candidate for drug delivery systems, where it can serve as a carrier or stabilizer for active pharmaceutical ingredients. Additionally, its ability to form stable complexes with other molecules has opened avenues for its use in diagnostics and imaging technologies.

The material science sector has also benefited from the properties of Dihydrosesamin. Its role as a precursor in the synthesis of advanced materials, such as polymers and composites, has been explored extensively. Recent studies highlight its potential in creating materials with enhanced mechanical and thermal properties, which are critical for high-performance applications.

Furthermore, the environmental impact of Dihydrosesamin has been a focal point of recent research. Scientists are investigating its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems or human health. These studies are crucial for regulatory compliance and sustainable industrial practices.

In conclusion, Dihydrosesamin, with its CAS number 83708-70-7, stands as a versatile compound with vast potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new possibilities, the significance of this compound in both academic and industrial settings is expected to grow significantly.

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